YF-2

Descripción general

Descripción

YF-2 es un activador altamente selectivo de la histona acetiltransferasa, que es capaz de atravesar la barrera hematoencefálica. Acetila la histona H3 en el hipocampo y ha mostrado actividad contra CBP, PCAF y GCN5 con valores de EC50 de 2,75 μM, 29,04 μM y 49,31 μM, respectivamente . This compound ha demostrado un potencial actividad antitumoral y contra la enfermedad de Alzheimer .

Mecanismo De Acción

YF-2 ejerce sus efectos activando la histona acetiltransferasa, lo que lleva a la acetilación de la histona H3 en el hipocampo. Este proceso de acetilación influye en la expresión genética al alterar la estructura de la cromatina y la accesibilidad. Los objetivos moleculares de this compound incluyen CBP, PCAF y GCN5, que son enzimas clave implicadas en la acetilación de histonas .

Análisis Bioquímico

Biochemical Properties

YF-2, as a HAT activator, plays a significant role in biochemical reactions. It has been found to acetylate H3 in the hippocampus, with EC50s of 2.75 μM, 29.04 μM, and 49.31 μM for CBP, PCAF, and GCN5, respectively . This suggests that this compound interacts with these enzymes, influencing their activity and thus the overall process of histone acetylation .

Cellular Effects

This compound has been shown to inhibit the proliferation of various cancer cells, including CCRF-CEM, Hs 578T, A549, and U251 . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HATs, leading to increased histone acetylation . This can result in changes in gene expression, as histone acetylation typically leads to a more relaxed chromatin structure, allowing for increased access of transcription machinery to the DNA

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively reported, one study has shown that a single administration of this compound at a low dose (70 kBq) could suppress tumor growth in a mouse model without inducing adverse effects

Metabolic Pathways

Given its role as a HAT activator, it is likely that this compound is involved in pathways related to histone modification and gene expression

Subcellular Localization

Given its role as a HAT activator, it is possible that this compound localizes to the nucleus, where histone modification typically occurs

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de YF-2 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsiguientes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propiedad exclusiva y normalmente implican el uso de disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El proceso incluye rigurosas medidas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

YF-2 se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes actividades biológicas.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones normalmente implican temperaturas controladas, niveles de pH y el uso de disolventes como el dimetilsulfóxido .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de this compound oxidados, mientras que la reducción puede producir formas reducidas con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

YF-2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de herramienta para estudiar la acetilación de histonas y sus efectos en la expresión genética.

Biología: Investigado por su papel en la modulación de marcas epigenéticas y la influencia de los procesos celulares.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento del cáncer y las enfermedades neurodegenerativas como la enfermedad de Alzheimer.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la histona acetiltransferasa

Comparación Con Compuestos Similares

YF-2 es único en su alta selectividad y capacidad para atravesar la barrera hematoencefálica. Compuestos similares incluyen:

dBET1: Un degradador selectivo de proteínas BET.

PBRM1-BD2-IN-7: Un inhibidor de PBRM1.

LP99: Un inhibidor selectivo de BRD9 y BRD7.

Diflunisal: Un fármaco antiinflamatorio no esteroideo con actividad inhibidora de la histona desacetilasa

This compound destaca por su actividad específica contra CBP, PCAF y GCN5, y sus posibles aplicaciones terapéuticas en cáncer y enfermedades neurodegenerativas .

Propiedades

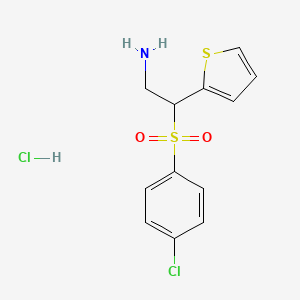

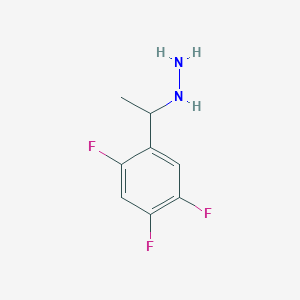

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHLDFAKTWDTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311423-89-8 | |

| Record name | YF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1311423898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5WK32GRK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of YF-2 in enhancing the uptake of 6-benzyladenine (6-BA) in rice seedlings?

A1: this compound, in this context, refers to a surfactant called "Yue Fu No.2". It enhances the uptake of 6-BA in rice seedlings by decreasing the surface tension and contact angle of the 6-BA solution. This improves the wetting power of the solution, leading to increased absorption and uptake of 3H-6-BA in rice seedling leaves. []

Q2: Can this compound influence the chlorophyll content and photosynthetic rate in rice seedlings?

A2: Yes, studies indicate that applying 6-BA in combination with this compound effectively retards chlorophyll degradation in the dark and helps maintain a higher photosynthetic rate during senescence compared to using 6-BA alone. []

Q3: How does this compound contribute to the cost-effectiveness of using 6-BA in agriculture?

A3: this compound exhibits rain-fastness properties, reducing the amount of 6-BA washed away by rain. At an optimal concentration of 200 mg/L, this compound can decrease the required amount of 6-BA by over one-third, leading to reduced production costs. []

Q4: Can this compound be used in the preparation of monosialoganglioside GM1?

A4: Yes, a marine bacterium tentatively identified as Pseudomonas sp. strain this compound has been found to produce sialidase. When cultured with crude bovine brain gangliosides, this bacterium converts 80-90% of the gangliosides to GM1. []

Q5: How does the sialidase produced by this compound contribute to GM1 production?

A5: The sialidase specifically hydrolyzes polysialogangliosides, converting them to GM1, without acting on GM1 itself. This specific activity allows for the efficient production of GM1 from a mixed ganglioside source. []

Q6: Does the GM1 produced using this compound exhibit biological activity?

A6: Yes, the purified GM1 obtained from the this compound culture induced neurite outgrowth in neuroblastoma Neuro2a cells at concentrations of 33 to 100 μM in the presence of fetal calf serum. []

Q7: What is the role of this compound in cabbage petal color formation?

A7: In this context, this compound refers to a transgenic cabbage line (YL-1 background) overexpressing the BoCCD4 gene. Transcriptome analysis comparing this compound with a white petal line (A192-1) and its parental line (YL-1) helped identify key genes potentially involved in carotenoid biosynthesis and petal color regulation. []

Q8: How does this compound contribute to understanding the sulfur isotopic composition of sulfate minerals?

A8: this compound, specifically this compound barite (BaSO4) from the Yongfu hydrothermal deposit, serves as a reference material for sulfur isotopic determination. Its known δ34S value, obtained by EA-IRMS, allows for the validation and calibration of analytical techniques like LA-MC-ICP-MS. []

Q9: Can this compound be used to separate kaolinite and diaspore in bauxite processing?

A9: this compound, in this case, is a dispersant. When used in combination with a dodecylamine acetate system and the depressing agent YX-2, this compound aids in the reverse flotation separation of diaspore from kaolinite, achieving a recovery of 75.03% Al2O3 with an A/S ratio of 10.66. []

Q10: How does this compound contribute to improving CRISPR-Cas9 genome editing efficiency?

A10: this compound, in this research, is a histone acetyltransferase activator. It enhances genome editing by promoting histone acetylation, which increases chromatin accessibility. This effect is particularly significant when combined with a Cas9 transcriptional activator (Cas9-AD). []

Q11: What is the role of this compound in studying the potential of nickel(II) monobenzochlorins and monobenzoporphyrins for anion sensing?

A11: In this research, YF refers to either an indanedione (IND) or malononitrile (MN) group incorporated into the structure of nickel(II) monobenzoporphyrins, specifically denoted as NiMBP(YF)2. These compounds were investigated for their anion sensing properties based on their ability to undergo color changes upon interaction with anions. []

Q12: Can this compound be used in combination with other compounds for treating Alzheimer's disease?

A12: "YF" in this study refers to a combination of a tenuigenin-based Polygala tenuifolia Willd. root extract (YZ) and forsythoside A (FA). The combination, particularly at a 2:1 ratio (YZ:FA), showed synergistic neuroprotective effects in a PC12 cell model of Alzheimer's disease. These effects included increased cell viability, inhibition of AChE activity, reduced apoptosis, and slowed Aβ aggregation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)

![(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B2446470.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)